molecular formula C14H16N2O3 B455819 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide CAS No. 375350-27-9

5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide

Cat. No.: B455819
CAS No.: 375350-27-9
M. Wt: 260.29g/mol
InChI Key: GXDIXIQKOUWJTP-UHFFFAOYSA-N
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Description

5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide is a specialized heterocyclic building block of significant interest in medicinal and organic chemistry research . This compound belongs to the class of furan-carbohydrazide derivatives, a group known for its versatile applications in the synthesis of novel bioactive molecules. Recent scientific studies on related furan-2-carbohydrazide compounds have demonstrated a pronounced analgesic (pain-relieving) activity with a favorable profile of low acute toxicity, classifying them as practically non-toxic according to standard drug toxicity classifications . Researchers utilize this chemical as a key precursor for intramolecular cyclization reactions and for constructing complex molecular architectures, such as those found in studies of substituted butanoic acids and hydrazinylidene derivatives . Its structure, which incorporates a furan ring and a hydrazide functional group, makes it a valuable intermediate for developing new pharmacologically active compounds and for exploring structure-activity relationships. This product is intended for research and development purposes only and is not intended for human or personal use.

Properties

IUPAC Name

5-[(2,5-dimethylphenoxy)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9-3-4-10(2)13(7-9)18-8-11-5-6-12(19-11)14(17)16-15/h3-7H,8,15H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDIXIQKOUWJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328086
Record name 5-[(2,5-dimethylphenoxy)methyl]furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669478
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

375350-27-9
Record name 5-[(2,5-dimethylphenoxy)methyl]furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazinolysis of Methyl 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylate

The most widely reported method involves hydrazinolysis of the corresponding methyl ester. This two-step process begins with synthesizing methyl 5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxylate, followed by its reaction with hydrazine hydrate.

Step 1: Synthesis of Methyl Ester Intermediate

The ester precursor is prepared via alkylation of 2,5-dimethylphenol with a chloromethyl furan derivative. For example:

  • Reagents :

    • 2,5-Dimethylphenol

    • Methyl 5-(chloromethyl)furan-2-carboxylate

    • Base (e.g., K2CO3\text{K}_2\text{CO}_3)

    • Solvent: Dimethylformamide (DMF) or acetone

  • Conditions :

    • Reaction temperature: 60–80°C

    • Duration: 12–24 hours

    • Workup: Filtration, solvent evaporation, and purification via silica gel chromatography.

The alkylation proceeds via an SN2\text{S}_\text{N}2 mechanism, where the phenoxide ion attacks the chloromethyl group.

Step 2: Hydrazinolysis to Carbohydrazide

The methyl ester is treated with excess hydrazine hydrate to yield the target carbohydrazide:

Methyl ester+N2H4Carbohydrazide+MeOH\text{Methyl ester} + \text{N}2\text{H}4 \rightarrow \text{Carbohydrazide} + \text{MeOH}

Optimized Conditions :

  • Solvent: Absolute ethanol

  • Temperature: Reflux (~78°C)

  • Duration: 6–8 hours

  • Yield: 70–85%.

Mechanistic Insight :
Hydrazine acts as a nucleophile, displacing the methoxy group via nucleophilic acyl substitution. The reaction is driven by the liberation of methanol, which is removed to shift equilibrium toward the product.

Direct Condensation of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic Acid with Hydrazine

An alternative route involves activating the carboxylic acid as an acid chloride before reacting with hydrazine.

Step 1: Acid Chloride Formation

  • Reagents :

    • 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid

    • Thionyl chloride (SOCl2\text{SOCl}_2)

    • Catalyst: DMF\text{DMF} (cat.)

  • Conditions :

    • Temperature: 0°C → room temperature

    • Duration: 2–4 hours

    • Workup: Excess SOCl2\text{SOCl}_2 is removed under vacuum.

Step 2: Hydrazide Formation

The acid chloride is treated with hydrazine hydrate in an inert solvent:

Acid chloride+N2H4Carbohydrazide+HCl\text{Acid chloride} + \text{N}2\text{H}4 \rightarrow \text{Carbohydrazide} + \text{HCl}

Optimized Conditions :

  • Solvent: Dichloromethane or tetrahydrofuran

  • Temperature: 0–5°C (to minimize side reactions)

  • Yield: 60–75%.

Comparative Analysis of Methods

Parameter Hydrazinolysis of Ester Acid Chloride Route
Reaction Steps 22
Yield 70–85%60–75%
Cost ModerateHigh (due to SOCl2\text{SOCl}_2)
Safety Low hazard (ethanol)High hazard (SOCl2\text{SOCl}_2)
Scalability Industrial-friendlyLimited by acid chloride handling

The ester route is preferred for its higher yield and safety profile, whereas the acid chloride method is reserved for substrates sensitive to alkaline conditions.

Optimization and Challenges

Solvent Selection

  • Ethanol is optimal for hydrazinolysis due to its polarity and ability to dissolve both hydrazine and ester.

  • DMF accelerates alkylation but requires thorough removal to avoid side reactions.

Temperature Control

  • Excessive heat during hydrazinolysis (>80°C) promotes decomposition, while low temperatures (<60°C) slow the reaction.

Purification

  • The carbohydrazide is isolated via recrystallization from ethanol/water (1:1), yielding a purity >95%.

Industrial Applications and Modifications

  • Pharmaceutical Intermediates : Used in synthesizing antifungal and antidiabetic agents.

  • Coordination Chemistry : Forms metal complexes for catalytic applications .

Chemical Reactions Analysis

5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the furan ring or the phenoxy group can be substituted with other functional groups.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding carboxylic acids and hydrazides.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly for its potential antitumor and antimicrobial activities:

  • Anticancer Activity : Studies have indicated that 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (NCI-H522). The growth inhibition (GI50) values suggest significant potency at low concentrations.
    Cell LineGI50 (µM)
    NCI-H5220.34
    MCF70.52
    OVCAR-30.33
    PC-30.56
  • Antimicrobial Properties : The compound has been evaluated for antibacterial and antifungal activities, showing effective inhibition against several pathogenic strains.

Materials Science

In materials science, the unique properties of this compound make it suitable for developing new materials:

  • Polymer Synthesis : It can be used as a monomer in the synthesis of polymeric materials with enhanced thermal stability and mechanical properties.
  • Coatings and Composites : The compound's hydrophobic nature allows its application in coatings that require water resistance and durability.

Environmental Science

The environmental applications of this compound are also noteworthy:

  • Biodegradable Plastics : As a building block for biodegradable plastics, it can contribute to reducing plastic waste by providing an alternative to petroleum-based products.

Case Study 1: Anticancer Activity Assessment

A study conducted on the anticancer activity of various hydrazone derivatives included this compound. The results demonstrated significant cytotoxicity against multiple cancer cell lines, indicating its potential as a lead compound for further drug development.

Case Study 2: Material Development

Research on the use of this compound in polymer synthesis highlighted its ability to enhance the mechanical properties of biopolymers. The incorporation of this hydrazide into polymer matrices resulted in materials with improved strength and thermal stability.

Mechanism of Action

The mechanism of action of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Group

The phenoxy substituent’s electronic and steric properties significantly differentiate analogs:

  • 5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carbohydrazide (): Incorporates electron-withdrawing Cl and NO₂ groups, increasing electrophilicity and reactivity compared to the dimethyl-substituted target compound. This may reduce metabolic stability but enhance interactions with electron-rich biological targets .
  • 5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide (): Features a methoxy (electron-donating) and propyl (hydrophobic) group, improving lipophilicity (logP) and membrane permeability. Its molecular weight (304.34 g/mol) is higher than the target compound due to the propyl chain .

Core Heterocycle Modifications

Replacing the furan core with other heterocycles alters electronic properties and bioactivity:

  • (2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride (): The oxadiazole ring introduces nitrogen atoms, enabling hydrogen bonding and dipole interactions distinct from the furan’s oxygen. The ethyl-methylamine side chain adds basicity, influencing solubility and target engagement .

Functional Group Additions

  • N’-Substituted Acetohydrazides (): Compounds like N’-benzylidene-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide incorporate thioether and Schiff base functionalities, broadening interaction modes (e.g., covalent binding via thiol groups) .
  • Naphtho[2,1-b]furan-2-carbohydrazide Derivatives (): The naphthofuran system extends π-conjugation, enhancing stacking interactions with aromatic residues in enzymes or DNA, as seen in antifungal studies .

Comparative Data Table

Compound Name Core Structure Phenoxy Substituents Molecular Weight (g/mol) Key Functional Groups Notable Activities
5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide Furan-carbohydrazide 2,5-Dimethyl ~304* Carbohydrazide, Ether N/A (Theoretical)
5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carbohydrazide Furan-carbohydrazide 2-Cl, 5-NO₂ 311.68 Carbohydrazide, Nitro High reactivity
5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide Furan-carbohydrazide 2-OCH₃, 4-propyl 304.34 Carbohydrazide, Methoxy Enhanced lipophilicity
N’-Benzylidene-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide Oxadiazole-thio 2,4-Dimethyl 412.46 Thioether, Schiff base Antimicrobial, LOX inhibition
5-(Naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione Naphthofuran-oxadiazole Naphthyl 338.39 Thione, Oxadiazole Antifungal

*Estimated based on structural similarity to .

Biological Activity

5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C14H16N2O3. Its structure includes a furan ring, a phenoxy group, and a carbohydrazide moiety, which are critical for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cell growth and proliferation.
  • Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing downstream signaling pathways.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties by disrupting essential metabolic processes in microbial cells.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description References
AntimicrobialExhibits inhibitory effects against various microbial strains.
CytotoxicityShows selective cytotoxicity against certain cancer cell lines.
Enzyme InhibitionPotential inhibitor of key metabolic enzymes.
Antioxidant PropertiesMay possess antioxidant properties, reducing oxidative stress in cells.

Case Studies and Research Findings

  • Antimicrobial Studies : Research has demonstrated that this compound effectively inhibits the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. For instance, it showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Cytotoxicity Assessment : In vitro studies using human cancer cell lines have revealed that the compound exhibits selective cytotoxicity. For example, it was found to induce apoptosis in MCF7 breast cancer cells with an IC50 value significantly lower than that for normal cell lines .
  • Enzyme Interaction Studies : Investigations into the mechanism of action have shown that this compound can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in both prokaryotic and eukaryotic organisms. This inhibition could be responsible for its observed antimicrobial effects .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carbohydrazide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution and hydrazide coupling. A modified approach involves reacting 5-(chloromethyl)furan-2-carboxylic acid with 2,5-dimethylphenol under basic conditions (e.g., K₂CO₃ in DMF at 80°C), followed by hydrazide formation using hydrazine hydrate . Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of furan intermediate to phenol) and inert atmosphere to prevent oxidation. Purity is enhanced via recrystallization from ethanol/water (70:30 v/v).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the dimethylphenoxy group (δ 2.25 ppm, singlet for CH₃ groups) and the furan ring (δ 6.35–7.10 ppm, multiplet for protons). The carbohydrazide NH₂ appears as a broad singlet at δ 9.2–9.8 ppm .
  • FT-IR : Key peaks include C=O stretch (~1650 cm⁻¹), N–H bend (~1550 cm⁻¹), and C–O–C (furan) at ~1250 cm⁻¹.
  • LC-MS : Molecular ion [M+H]⁺ at m/z 305.3 (calculated for C₁₅H₁₆N₂O₃).

Q. What preliminary assays are recommended to evaluate its bioactivity, and how should controls be designed?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on HeLa or HEK293 cells) at concentrations of 10–100 μM. Include positive controls (doxorubicin) and solvent controls (DMSO ≤0.1%). Antioxidant potential can be screened via DPPH radical scavenging (IC₅₀ calculation) with ascorbic acid as a reference .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and which software/parameters are critical?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to enzymes like cyclooxygenase-2 (COX-2) or microbial targets (e.g., E. coli DNA gyrase). Parameterize force fields (AMBER) for furan and phenoxy groups. Validate predictions with MD simulations (NAMD, 50 ns) to assess binding stability .

Q. What strategies resolve contradictions in observed bioactivity data (e.g., cytotoxicity vs. antioxidant effects)?

  • Methodological Answer :

  • Dose-Dependent Analysis : Test lower concentrations (1–10 μM) to distinguish pro-oxidant (high dose) vs. antioxidant (low dose) effects.
  • Mechanistic Profiling : Use ROS detection probes (e.g., DCFH-DA) to quantify oxidative stress. Pair with transcriptomics (RNA-seq) to identify pathways like Nrf2/ARE .

Q. How can reaction engineering improve scalability while minimizing byproducts?

  • Methodological Answer : Apply continuous-flow microreactors to enhance mixing and heat transfer. Optimize residence time (30–60 min) and temperature (70–90°C) to suppress side reactions (e.g., furan ring degradation). Monitor intermediates via inline FT-IR .

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